molecular formula C19H21N3O2 B280101 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B280101
M. Wt: 323.4 g/mol
InChI Key: HHQIQDVVFDZTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as TMQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. TMQ is a tetrahydroquinoline derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells, which play a key role in the immune response against cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is its broad range of biological activities, which makes it a versatile compound for studying various disease models. 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile. One area of interest is the development of more potent and selective analogs of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which could exhibit improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and antiviral activities of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which could lead to the identification of new targets for drug development. Finally, the potential applications of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile in the treatment of inflammatory diseases and autoimmune disorders warrant further investigation.

Synthesis Methods

The synthesis of 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate. The resulting product is then reduced with sodium borohydride to yield 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile for their studies.

Scientific Research Applications

2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Its antitumor activity has been demonstrated in several studies, where it was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as influenza A virus. In addition, 2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H21N3O2/c1-23-11-13-9-12(7-8-17(13)24-2)18-14-5-3-4-6-16(14)22-19(21)15(18)10-20/h7-9H,3-6,11H2,1-2H3,(H2,21,22)

InChI Key

HHQIQDVVFDZTTB-UHFFFAOYSA-N

SMILES

COCC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC

Origin of Product

United States

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